molecular formula C26H20N2O3 B12035743 1-(2-Benzoylcarbohydrazonoyl)-2-naphthyl 4-methylbenzoate CAS No. 767335-86-4

1-(2-Benzoylcarbohydrazonoyl)-2-naphthyl 4-methylbenzoate

Cat. No.: B12035743
CAS No.: 767335-86-4
M. Wt: 408.4 g/mol
InChI Key: SZHFCIXLTDTFQS-WPWMEQJKSA-N
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Description

1-(2-Benzoylcarbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzoylcarbohydrazonoyl group attached to a naphthyl ring, which is further connected to a 4-methylbenzoate moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzoylcarbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves the condensation of 2-naphthylhydrazine with benzoyl chloride to form the benzoylcarbohydrazonoyl intermediate. This intermediate is then reacted with 4-methylbenzoic acid under acidic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzoylcarbohydrazonoyl)-2-naphthyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthyl and benzoyl groups.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

1-(2-Benzoylcarbohydrazonoyl)-2-naphthyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Benzoylcarbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazone group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Benzoylcarbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate
  • 4-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-methylbenzoate
  • 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 4-methylbenzoate

Uniqueness

1-(2-Benzoylcarbohydrazonoyl)-2-naphthyl 4-methylbenzoate is unique due to the presence of the naphthyl ring, which imparts distinct chemical and biological properties compared to other similar compounds. The naphthyl ring enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.

Properties

CAS No.

767335-86-4

Molecular Formula

C26H20N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

[1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C26H20N2O3/c1-18-11-13-21(14-12-18)26(30)31-24-16-15-19-7-5-6-10-22(19)23(24)17-27-28-25(29)20-8-3-2-4-9-20/h2-17H,1H3,(H,28,29)/b27-17+

InChI Key

SZHFCIXLTDTFQS-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC=C4

Origin of Product

United States

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